3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoicacid
Description
3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoic acid is a propanoic acid derivative featuring a phenyl ring at the β-position of the carboxylic acid. The phenyl ring is substituted at the para position with a carbamoyl group (-CONH-), which is further modified with a 4-methoxyphenyl moiety. The methoxy group enhances lipophilicity, while the carbamoyl linkage may influence solubility and binding specificity. The compound’s structural complexity positions it as a candidate for pharmaceutical and materials science research, particularly in targeting enzymes or receptors sensitive to aromatic carbamoyl motifs .
Properties
IUPAC Name |
3-[4-[(4-methoxyphenyl)carbamoyl]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-22-15-9-7-14(8-10-15)18-17(21)13-5-2-12(3-6-13)4-11-16(19)20/h2-3,5-10H,4,11H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEANIIPPILCWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoicacid typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenyl isocyanate with 4-aminophenylpropanoic acid under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoicacid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the carbamoyl group can produce 4-aminophenyl derivatives.
Scientific Research Applications
3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoicacid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoicacid involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the carbamoyl group can form covalent bonds with active site residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)propanoic Acid (CAS 1929-29-9)
- Structure: Lacks the carbamoyl group, with a methoxyphenyl directly attached to the propanoic acid.
- Physicochemical Properties: pKa: 4.689 (measured at 25°C), indicating moderate acidity compared to unsubstituted propanoic acid (pKa ~4.88) . Lipophilicity: Higher than the target compound due to the absence of the polar carbamoyl group.
- Applications : Used as a synthetic intermediate in steroid derivatives (e.g., epiandrosterone conjugates) .
3-({4-[(2-Methoxyethyl)carbamoyl]phenyl}carbamoyl)propanoic Acid
- Structure : Features a (2-methoxyethyl)carbamoyl substituent instead of 4-methoxyphenylcarbamoyl.
- Key Differences :
- Applications : Primarily explored in peptide mimetics and enzyme inhibition studies.
3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
- Structure: Incorporates a methoxycarbonyl (-COOCH₃) group on the phenyl ring and a trifluoroacetylated amino group.
- Key Differences :
- Applications : Used in proteomics research as a covalent inhibitor scaffold.
Heterocyclic Analogues
3-[5-(4-Methoxyphenyl)furan-2-yl]propanoic Acid (CAS 24098-77-9)
- Structure : Replaces the phenyl ring with a furan moiety.
- Key Differences :
- Applications : Investigated in polymer chemistry and as a precursor for bioactive heterocycles.
Thiazole- and Thiadiazole-Containing Derivatives
- Examples: 3-[(4-Methoxyphenyl)(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]propanoic Acid: Synthesized via cyclization reactions, this derivative shows enhanced binding to ATP-binding cassette transporters due to the thiazole’s nitrogen-sulfur motif . 3-[5-[[3-(3-Methylphenyl)phenyl]carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic Acid: Demonstrates moderate bioactivity (EC₅₀ >10,000 nM in unspecified assays), highlighting the trade-off between heterocyclic complexity and potency .
Substituent Effects on Bioactivity and Physicochemical Properties
Acidity and Solubility
- pKa Trends: Compound pKa Reference 3-(4-Methoxyphenyl)propanoic acid 4.689 3-(3-Methoxyphenyl)propanoic acid 4.654 3-(2-Methoxyphenyl)propanoic acid 4.804 Insight: Ortho-substitution increases steric hindrance, slightly raising pKa compared to para isomers.
Lipophilicity and Membrane Permeability
- The 4-methoxyphenylcarbamoyl group in the target compound balances hydrophilicity (from the carbamoyl) and lipophilicity (from methoxy), favoring blood-brain barrier penetration more effectively than analogues with polar substituents like sulfonic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
